molecular formula C11H19NO3 B13136194 Tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate

Tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate

Cat. No.: B13136194
M. Wt: 213.27 g/mol
InChI Key: OCLNDODUSKEADM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under basic conditions . The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s piperidine ring structure makes it a valuable scaffold for designing biologically active molecules.

    Medicine: It is investigated for potential therapeutic applications due to its structural similarity to known pharmacophores.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-3-methylenepiperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes, receptors, or ion channels, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl 4-hydroxy-3-methylidenepiperidine-1-carboxylate

InChI

InChI=1S/C11H19NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h9,13H,1,5-7H2,2-4H3

InChI Key

OCLNDODUSKEADM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(=C)C1)O

Origin of Product

United States

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